molecular formula C13H15N3O6 B600008 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide CAS No. 196408-37-4

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide

Cat. No.: B600008
CAS No.: 196408-37-4
M. Wt: 309.278
InChI Key: CTZCWECFXHMGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide (CAS: 196408-37-4) is a synthetic semicarbazide derivative with the molecular formula C₁₃H₁₅N₃O₆ and a molecular weight of 309.27 g/mol . Its structure features a central semicarbazide backbone modified with an acetyl group at the 1-position and a 3,5-bis(methoxycarbonyl)phenyl substituent at the 4-position. Key physicochemical properties include a polar surface area of 123 Ų, three hydrogen bond donors, six hydrogen bond acceptors, and moderate solubility in polar solvents due to its methoxycarbonyl groups . The compound’s synthesis typically involves multi-step reactions, including condensation and cyclization steps, as observed in analogous semicarbazide derivatives .

Properties

IUPAC Name

dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZCWECFXHMGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652159
Record name Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196408-37-4
Record name Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with methoxycarbonyl substituents can be synthesized through esterification reactions.

    Introduction of the semicarbazide moiety: This step involves the reaction of the phenyl ring with hydrazine derivatives to form the semicarbazide group.

    Acetylation: The final step involves the acetylation of the semicarbazide moiety using acetic anhydride or acetyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the semicarbazide moiety.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide with structurally or functionally related compounds.

Structural Analogues
Compound Name Key Structural Features Biological Activity/Application Reference(s)
This compound Acetyl group at 1-position; 3,5-bis(methoxycarbonyl)phenyl substituent at 4-position Not explicitly reported; potential for hydrogen bonding due to polar groups
1-Ethoxycarbonyl-4-[(1-piperidinyl)phenyl]semicarbazide Ethoxycarbonyl group at 1-position; piperidinylphenyl substituent at 4-position Intermediate in triazolidine synthesis
3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide Fluorophenyl groups; dihydropyrazole core Anticancer, antimicrobial candidate
M8 (Immunomodulatory semicarbazide derivative) Methoxyphenyl substituent; semicarbazide backbone Immunosuppressive activity surpassing cyclosporine

Key Structural Insights :

Comparison of Reactivity :

  • The methoxycarbonyl groups in the target compound may slow hydrolysis compared to ethoxycarbonyl derivatives (e.g., ), enhancing stability in aqueous environments.

Biological Activity

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide (CAS No. 196408-37-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15N3O6
  • Molecular Weight : 309.27 g/mol
  • Structure : The compound features a semicarbazide moiety linked to a phenyl group with methoxycarbonyl substituents at the 3 and 5 positions.
PropertyValue
Molecular FormulaC13H15N3O6
Molecular Weight309.27 g/mol
CAS Number196408-37-4

Anticancer Activity

This compound has shown promising anticancer activity in various studies. For example, it was tested against several cancer cell lines and demonstrated significant cytotoxic effects.

Case Study: Antitumor Efficacy

In a study by Zheng et al., the compound exhibited an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to doxorubicin (IC50 = 3.13 µg/mL) . This suggests that this compound may serve as an effective lead compound for further development in cancer therapy.

The proposed mechanism involves the inhibition of key cellular pathways involved in tumor growth and proliferation. The compound's ability to interact with specific proteins associated with cancer progression has been a focal point of research.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against fungal strains. A derivative containing similar structural motifs was noted for its antifungal activity in various assays .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 12.8 µg/mL (MCF-7 cells)Zheng et al.
AntimicrobialEffective against certain fungiStudy findings

Research Findings

Recent research has focused on the synthesis and modification of semicarbazide derivatives to enhance their biological activity. Studies have shown that modifications to the methoxycarbonyl groups can significantly influence the compound's efficacy and selectivity against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and alterations in the semicarbazide backbone have been explored to improve potency and reduce toxicity.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities of this compound. Potential areas include:

  • In vivo Studies : To evaluate therapeutic efficacy and safety profiles.
  • Mechanistic Studies : To understand how this compound interacts with molecular targets.
  • Formulation Development : To enhance bioavailability and delivery methods for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via refluxing substituted phenyl semicarbazide derivatives with acetic acid under controlled conditions, as demonstrated in analogous semicarbazide syntheses . Key intermediates, such as semicarbazones, are typically purified via recrystallization. Characterization employs melting point analysis, elemental analysis, and spectroscopic techniques (e.g., IR, 1^1H NMR) to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural confirmation of semicarbazide derivatives?

  • Methodology : For 1^1H NMR, focus on diagnostic peaks such as the N-H proton of the semicarbazide moiety (δ ~11.5 ppm) and aromatic protons in the 3,5-bis(methoxycarbonyl)phenyl group (δ 7.1–8.1 ppm). IR analysis should confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and semicarbazide N-H/N-C=O vibrations . Cross-referencing with crystallographic data (e.g., X-ray) enhances reliability .

Q. What purification strategies are effective for isolating semicarbazide derivatives from reaction mixtures?

  • Methodology : Recrystallization using ethanol/water mixtures is widely employed, but inconsistent melting points (e.g., 114°C to 116°C after repeated crystallizations) may indicate impurities or polymorphic forms . Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) can further purify thermally sensitive derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., SHELX) address challenges in X-ray crystallographic refinement of semicarbazide derivatives?

  • Methodology : SHELXL refines high-resolution crystal structures by optimizing hydrogen atom positions and resolving twinning or disorder. For example, SHELXPRO interfaces can model hydrogen bonding between the acetyl group and methoxycarbonyl substituents, critical for understanding packing interactions . Validate refinement using R-factor convergence (<5%) and electron density maps .

Q. What mechanistic insights explain contradictory yields in phase-transfer-catalyzed dehydrogenation of aryl semicarbazides?

  • Methodology : The "Galvinoxyl" radical acts as both a phase-transfer catalyst and radical scavenger, enabling dehydrogenation under mild conditions. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5–10 mol%) to suppress side reactions (e.g., over-oxidation). Yields >90% are achievable with rigorous exclusion of moisture .

Q. How do structural modifications (e.g., methoxycarbonyl groups) influence the biological activity of semicarbazide derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents on the phenyl ring. Test in vitro bioactivity (e.g., anticonvulsant or anticancer assays) and correlate with electronic (Hammett σ values) or steric parameters. Docking studies (e.g., EGFR tyrosine kinase) can predict binding affinities .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for semicarbazide derivatives?

  • Methodology : Use density functional theory (DFT) to simulate NMR chemical shifts and IR spectra. Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing. Validate simulations with experimental data from deuterated solvents (e.g., DMSO-d6_6) .

Q. How can oxidative stability of the methoxycarbonyl group be enhanced during semicarbazide synthesis?

  • Methodology : Replace strong oxidizing agents (e.g., NO2_2) with tert-butyl hypochlorite to minimize degradation. Monitor reaction temperature (<60°C) and use inert atmospheres (N2_2) to stabilize electron-withdrawing groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.